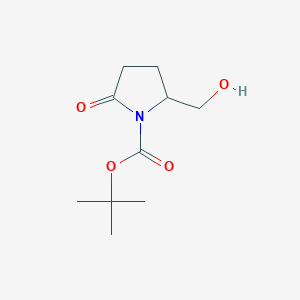

Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate involves the use of lithium aluminium tetrahydride in tetrahydrofuran at -40 - 20℃ . The reaction was warmed to room temperature and stirred for 1 hour, then cooled to 0°C and quenched by sequential addition of water, sodium hydroxide, and then water .Molecular Structure Analysis

The molecular structure of this compound is complex, with a number of heavy atoms, aromatic heavy atoms, and rotatable bonds . The InChI Key is BCPPNDHZUPIXJM-MRVPVSSYSA-N .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is classified as very soluble .Wissenschaftliche Forschungsanwendungen

Metabolism and Enzymatic Reactions

- Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate, as part of CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, has been studied for its metabolism in human liver microsomes. This compound undergoes metabolism by recombinant human cytochrome P450s: CYP3A4, CYP3A5, and CYP2C8. The metabolization involves oxidation of the tert-butyl moiety and other pathways, leading to various metabolites, some of which result from C-demethylation of the tert-butyl group (Prakash et al., 2008).

- Another study on LC15-0133, a dipeptidyl peptidase-4 inhibitor, involving tert-butyl moiety, indicated the formation of C-demethylated metabolites in rat liver microsomes, suggesting a role in drug metabolism (Yoo et al., 2008).

Synthesis and Characterization

- Research involving the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate utilized tert-butyl 4-oxopiperidine-1-carboxylate. These compounds show intramolecular hydrogen bonding, which is crucial for their molecular structure and potential applications in organic chemistry (Çolak et al., 2021).

Therapeutic Applications

- The compound (3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one, involving tert-butyl moiety, represents an all-cis trisubstituted pyrrolidin-2-one, indicating its significance in the development of therapeutic compounds (Weber et al., 1995).

Chemical Reactions

- Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, related to the tert-butyl moiety, has been used in palladium-catalyzed coupling reactions with substituted arylboronic acids, highlighting its utility in chemical synthesis (Wustrow & Wise, 1991).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYVBJAPYGKIEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2845238.png)

![2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2845239.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea](/img/structure/B2845241.png)

![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)

![3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2845244.png)

![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B2845246.png)